Tert-butyl 3-aminoadamantane-1-carboxylate
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Overview
Description
Tert-butyl 3-aminoadamantane-1-carboxylate is a chemical compound with the molecular formula C15H25NO2 and a molecular weight of 251.37 g/mol It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminoadamantane-1-carboxylate typically involves the reaction of adamantane derivatives with tert-butyl carbamate. The process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity . For example, one common method involves the use of tert-butyl chloroformate and 3-aminoadamantane in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminoadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Tert-butyl 3-aminoadamantane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another adamantane derivative with similar structural features.
Tert-butyl 3-oxopiperidine-1-carboxylate: Used in the synthesis of various organic compounds.
Uniqueness
Tert-butyl 3-aminoadamantane-1-carboxylate is unique due to its adamantane core, which imparts stability and rigidity to the molecule. This structural feature makes it particularly useful in medicinal chemistry, where stability and specificity are crucial .
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
tert-butyl 3-aminoadamantane-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-13(2,3)18-12(17)14-5-10-4-11(6-14)8-15(16,7-10)9-14/h10-11H,4-9,16H2,1-3H3 |
InChI Key |
IQJFXWFZPQVOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC3CC(C1)CC(C3)(C2)N |
Origin of Product |
United States |
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